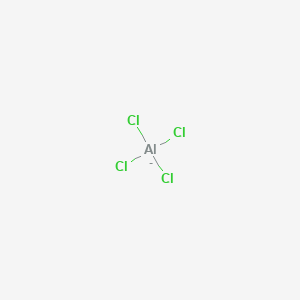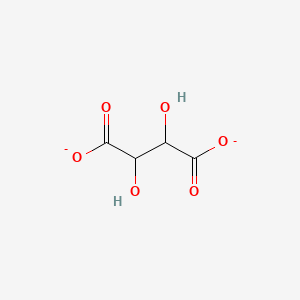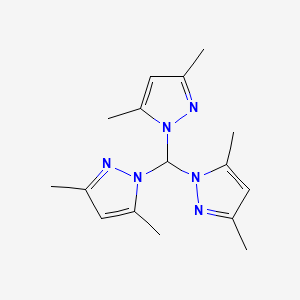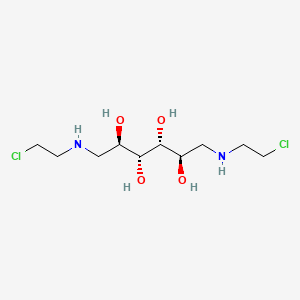
Tetraiodobismutat(III)-Kalium
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bismuth potassium iodide is an inorganic compound formed by the reaction of bismuth ions with potassium iodide. This compound is known for its distinctive properties and applications in various fields, including chemistry, biology, and medicine. It is often used in analytical chemistry as a reagent for detecting alkaloids and other substances.
Wissenschaftliche Forschungsanwendungen
Bismuth potassium iodide has numerous applications in scientific research:
Chemistry: Used as a reagent in qualitative inorganic analysis and as a catalyst in organic synthesis reactions.
Biology: Employed in the detection of alkaloids and other biological compounds.
Medicine: Investigated for its potential therapeutic applications, including antimicrobial and anticancer properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Bismuth potassium iodide can be synthesized by mixing a concentrated solution of potassium iodide with a solution of bismuth subnitrate in a diluted acid, such as acetic acid or tartaric acid. The reaction forms a black precipitate of bismuth iodide, which further reacts with excess potassium iodide to produce a soluble complex of potassium tetraiodobismuthate .
Industrial Production Methods: Industrial production of bismuth potassium iodide typically involves the same synthetic route but on a larger scale. The reagents are mixed in controlled conditions to ensure the purity and consistency of the final product. The compound is then purified and stored under inert conditions to prevent degradation.
Analyse Chemischer Reaktionen
Types of Reactions: Bismuth potassium iodide undergoes various chemical reactions, including:
Oxidation: Bismuth can react with oxygen to form bismuth oxide.
Reduction: Bismuth ions can be reduced by reducing agents such as zinc or magnesium.
Substitution: Bismuth iodide can react with other halides to form different bismuth halides.
Common Reagents and Conditions:
Oxidation: Oxygen or air.
Reduction: Reducing agents like zinc or magnesium.
Substitution: Halide donors such as sodium iodide.
Major Products Formed:
Oxidation: Bismuth oxide.
Reduction: Elemental bismuth.
Substitution: Various bismuth halides.
Wirkmechanismus
The mechanism of action of bismuth potassium iodide involves its interaction with biological molecules and ions. In medical applications, it is believed to exert its effects by binding to and disrupting the function of microbial cell membranes and proteins. This leads to the inhibition of microbial growth and the potential for therapeutic use in treating infections .
Vergleich Mit ähnlichen Verbindungen
Bismuth(III) iodide: Another bismuth iodide compound with similar properties but different applications.
Potassium tetraiodobismuthate: A soluble complex formed from bismuth iodide and potassium iodide.
Bismuth oxyhalides: Compounds like bismuth oxychloride and bismuth oxybromide with similar chemical properties.
Uniqueness: Bismuth potassium iodide is unique due to its specific reactivity and solubility properties, making it particularly useful in analytical chemistry and as a catalyst in organic synthesis. Its ability to form stable complexes with various biological molecules also sets it apart from other bismuth compounds .
Eigenschaften
IUPAC Name |
bismuth;potassium;tetraiodide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Bi.4HI.K/h;4*1H;/q+3;;;;;+1/p-4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONBIUAZBGHXJDM-UHFFFAOYSA-J |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[K+].[I-].[I-].[I-].[I-].[Bi+3] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
BiI4K |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
755.6966 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
39775-75-2, 41944-01-8 |
Source


|
| Record name | Potassium tetraiodobismuthate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039775752 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Bismuth potassium iodide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041944018 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Tetrapotassium heptaiodobismuthate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.050.523 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N,N-diethyl-3-[(4-fluorophenyl)sulfonylamino]-4-(1-pyrrolidinyl)benzenesulfonamide](/img/structure/B1228921.png)

![8,9-Dichloro-1,2,3,4,4a,6-hexahydropyrazino[1,2-a]quinoxalin-5-one](/img/structure/B1228924.png)

![4-[(3-Methyl-5-nitro-4-imidazolyl)amino]phenol](/img/structure/B1228928.png)
![2,4-dichloro-N-[(2,8-dimethyl-3,4,4a,9b-tetrahydro-1H-pyrido[4,3-b]indol-5-yl)-sulfanylidenemethyl]benzamide](/img/structure/B1228931.png)
![5-[3-(2-Chloro-6-methoxy-3-quinolinyl)-5-(2-furanyl)-3,4-dihydropyrazol-2-yl]-5-oxopentanoic acid](/img/structure/B1228932.png)



![1-phenylspiro[1,3-diazinane-5,5'-2,4,4a,6-tetrahydro-1H-[1,4]oxazino[4,3-a]quinoline]-2,4,6-trione](/img/structure/B1228938.png)
![4-Nitrobenzoic acid [(5-nitro-2-thiopheneyl)methylene]hydrazide](/img/structure/B1228939.png)

